5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol
Overview
Description
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is a chemical compound known for its antimicrobial properties. It is commonly used in various applications, including disinfectants and antiseptics. The compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenolic structure, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of 2-hydroxybenzyl alcohol followed by further chlorination to introduce the second chlorine atom. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process that includes the initial formation of 2-hydroxybenzyl alcohol, followed by chlorination steps. The process is optimized for high yield and purity, often involving purification techniques such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Utilized in the production of disinfectants and antiseptics for various applications.
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Hexachlorophene: Another phenolic compound with multiple chlorine atoms, known for its strong antimicrobial properties.
Dichlorophen: Similar in structure but with fewer chlorine atoms, used as an antimicrobial agent.
Uniqueness
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which contribute to its high reactivity and broad-spectrum antimicrobial activity. Compared to similar compounds, it offers a balance of effectiveness and safety, making it suitable for various applications.
Properties
IUPAC Name |
5-chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7,16-17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYWWZKCZCXDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CC2=C(C=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153286 | |
Record name | Phenol, 2,2'-methylenebis(5-chloro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-74-3 | |
Record name | Phenol, 2,2'-methylenebis(5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3947 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,2'-methylenebis(5-chloro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2′-Methylenebis[5-chlorophenol] | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7S74V27W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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